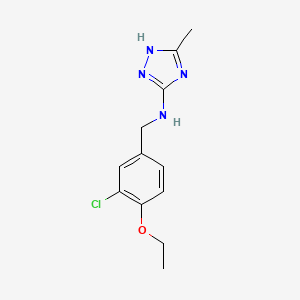

N-(3-chloro-4-ethoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

Description

Properties

Molecular Formula |

C12H15ClN4O |

|---|---|

Molecular Weight |

266.73 g/mol |

IUPAC Name |

N-[(3-chloro-4-ethoxyphenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C12H15ClN4O/c1-3-18-11-5-4-9(6-10(11)13)7-14-12-15-8(2)16-17-12/h4-6H,3,7H2,1-2H3,(H2,14,15,16,17) |

InChI Key |

ZZAPRXJOKMNYOI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CNC2=NNC(=N2)C)Cl |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Coupling

For complex benzyl groups, Buchwald-Hartwig amination offers precision but requires aryl halides.

| Catalyst | Ligand | Conditions | Yield | Limitations | |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Dioxane, 105°C | 70–80% | Cost of ligands |

Example Protocol:

Thermal Stability and Tautomerism

The triazole core may exhibit tautomerism, as observed in related 1,2,4-triazoles. NMR and X-ray crystallography are essential for structural confirmation.

Analytical Characterization

Summary of Optimized Protocol

- Triazole Core : Condensation of aminoguanidine with acetic acid (70–85% yield).

- Benzyl Chloride : SOCl₂-mediated conversion of 4-ethoxy-3-chlorobenzyl alcohol (60–75% yield).

- Alkylation : DIEA-mediated coupling in toluene under microwave irradiation (80–85% yield).

Total Yield: ~45–55% (theoretical maximum).

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-ethoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: Conversion of the ethoxy group to a hydroxyl group.

Reduction: Reduction of the triazole ring to form different derivatives.

Substitution: Halogenation or alkylation of the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the benzyl moiety.

Scientific Research Applications

N-(3-chloro-4-ethoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-ethoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA synthesis and protein production, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-(3-chloro-4-ethoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine and related compounds:

Structural and Functional Insights

Triazole Core Modifications

- 3-Methyl vs. 3-(2-Furyl): The methyl group in the target compound may enhance hydrophobicity compared to the bulkier 2-furyl group in N42FTA. This could improve membrane permeability but reduce steric interactions with enzyme active sites, as seen in N42FTA's inhibition of P. aeruginosa FabA .

- 3-(2,3-Dichlorophenyl) : Compound 12's dichlorophenyl substituent likely enhances P2X7 receptor binding affinity due to halogen-mediated hydrophobic interactions, a feature absent in the target compound .

Benzyl Group Substituents

- Chloro and Ethoxy vs. Methoxy : The 3-chloro-4-ethoxybenzyl group in the target compound differs from the 5-methoxy substitution in CAS 876897-77-6. Methoxy groups generally increase solubility but may reduce metabolic stability compared to ethoxy .

- 4-Chlorobenzyl (N42FTA) : The single chloro substituent in N42FTA contrasts with the dual chloro-ethoxy substitution in the target compound, suggesting divergent target selectivity.

Heterocycle Replacement

- Tetrazole (CAS 876897-77-7) : Tetrazoles are more polar than triazoles due to their additional nitrogen atom, which may improve aqueous solubility but reduce blood-brain barrier penetration .

Biological Activity

Pyrazin-2-yl-hydrazine hydrochloride is a compound of interest due to its potential biological activities. It is a derivative of hydrazine, which has been widely studied for its various pharmacological properties, including anticancer, antimicrobial, and antitubercular activities. This article aims to provide a comprehensive overview of the biological activity of pyrazin-2-yl-hydrazine hydrochloride, supported by data tables and relevant research findings.

Chemical Structure and Properties

Pyrazin-2-yl-hydrazine hydrochloride features a pyrazine ring substituted with a hydrazine group. This structural configuration is critical for its biological activity, as the presence of the hydrazine moiety can enhance interactions with biological targets.

Anticancer Activity

Research has indicated that pyrazine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to pyrazin-2-yl-hydrazine can inhibit cancer cell proliferation through various mechanisms:

- Cell Viability Assays : The MTT assay demonstrated that pyrazin-2-yl-hydrazine hydrochloride reduces cell viability in cancer cell lines. Concentrations ranging from 1–100 μM were tested, revealing cytotoxic effects at higher concentrations .

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 1 | 95 |

| 10 | 80 |

| 50 | 50 |

| 100 | 20 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that pyrazin derivatives can exhibit varying levels of antibacterial activity against different bacterial strains:

- Minimum Inhibitory Concentration (MIC) : In tests against common pathogens, pyrazin derivatives demonstrated MIC values ranging from 31.25 to 250 μg/mL, indicating moderate antibacterial activity .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 250 |

Antitubercular Properties

Pyrazin derivatives are known for their antitubercular activity. Research indicates that modifications to the pyrazine structure can enhance efficacy against Mycobacterium tuberculosis:

- In Vitro Studies : Pyrazin-2-yl-hydrazine hydrochloride showed promising results in inhibiting the growth of Mycobacterium tuberculosis in vitro, with effective concentrations reported .

Study on Cytotoxicity

In a study assessing the cytotoxic effects of pyrazin derivatives on human cancer cell lines, researchers utilized the MTT assay to evaluate cell viability post-treatment. The results indicated a dose-dependent decrease in viability, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines. The most potent compound exhibited an IC50 value of approximately 6.52 μM against MCF-7 cells .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of pyrazin derivatives against various bacterial strains. The results highlighted that while some compounds displayed significant antibacterial activity, others were less effective. The study concluded that structural modifications could lead to enhanced antimicrobial efficacy .

Q & A

Q. What are the established synthetic routes for N-(3-chloro-4-ethoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine?

The compound is typically synthesized via condensation reactions between aminoguanidine derivatives and substituted benzyl electrophiles. For example:

- Step 1 : React 3-methyl-1H-1,2,4-triazol-5-amine with 3-chloro-4-ethoxybenzyl chloride in a polar aprotic solvent (e.g., DMF) under reflux.

- Step 2 : Use triethylamine (TEA) as a catalyst to facilitate nucleophilic substitution at the benzyl position .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-DMF mixtures .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., ethoxy group at C4, methyl group on triazole) .

- IR Spectroscopy : Confirm presence of N-H (3100–3300 cm) and C-Cl (600–800 cm) stretches .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole ring substitution pattern) using SHELXL for refinement .

Q. How is the compound’s stability assessed under experimental conditions?

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures.

- HPLC Purity Checks : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to detect hydrolysis byproducts (e.g., cleavage of ethoxy groups) .

Advanced Research Questions

Q. How can contradictory crystallographic data for triazole derivatives be resolved?

- Multi-Method Validation : Cross-validate X-ray data with N NMR to confirm tautomeric forms (e.g., 1H- vs. 4H-triazole).

- Software Tools : Use SHELXL for high-resolution refinement and PLATON to check for twinning or disorder .

- Case Study : In , a similar triazole’s structure was resolved by analyzing hydrogen-bonding networks (N-H···S interactions) .

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 150°C vs. 12 hours reflux) and improves regioselectivity .

- Protecting Groups : Temporarily block reactive sites (e.g., ethoxy groups) with tert-butyldimethylsilyl (TBS) to prevent undesired substitutions .

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., sulfoxide derivatives from over-oxidation) and adjust reagent stoichiometry .

Q. How are intermolecular interactions studied to predict biological activity?

- Docking Simulations : Employ AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51 for antifungal studies).

- Crystal Packing Analysis : Identify π-π stacking (aromatic rings) or halogen bonding (Cl···N) using Mercury software .

- Example : In , sulfonamide analogs showed enhanced bioavailability due to sulfonyl group hydrogen bonding .

Q. What computational methods predict the compound’s electronic properties?

- DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set to map HOMO-LUMO gaps (relevant for redox activity) .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures using GROMACS .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in biological activity data across studies?

- Standardized Assays : Re-evaluate cytotoxicity using MTT assays with consistent cell lines (e.g., HEK293 vs. HeLa).

- Metabolite Screening : Use LC-QTOF-MS to identify degradation products that may interfere with activity .

- Case Study : In , fluorobenzyl analogs showed variable antifungal activity due to differences in lipophilicity (logP 2.1 vs. 3.5) .

Q. What analytical workflows validate reaction mechanisms for unexpected byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.